molecular formula C18H28N2O2 B13213849 tert-butyl N-(1-benzyl-3-methylpiperidin-4-yl)carbamate

tert-butyl N-(1-benzyl-3-methylpiperidin-4-yl)carbamate

Cat. No.: B13213849
M. Wt: 304.4 g/mol
InChI Key: HAUKUCGBYWFHFC-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-benzyl-3-methylpiperidin-4-yl)carbamate: is a chemical compound with the molecular formula C17H28N2O2 . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-benzyl-3-methylpiperidin-4-yl)carbamate typically involves the reaction of 1-benzyl-3-methylpiperidin-4-amine with tert-butyl chloroformate. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-(1-benzyl-3-methylpiperidin-4-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Chemistry: tert-Butyl N-(1-benzyl-3-methylpiperidin-4-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a protecting group for amines in organic synthesis, allowing for selective reactions to occur without interference from the amine group.

Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It is also used in the development of new pharmaceuticals due to its ability to interact with various biological pathways.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders. Its unique structure allows it to interact with specific receptors in the brain, making it a valuable tool in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-benzyl-3-methylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets in the body. It selectively enhances the slow inactivation of voltage-gated sodium channels and regulates the collapse response mediator protein 2 (CRMP2) . These interactions modulate neuronal activity and have potential therapeutic implications for neurological disorders.

Comparison with Similar Compounds

  • tert-Butyl (4-methylpiperidin-4-yl)carbamate
  • tert-Butyl 1-benzoyl-4-methylpiperidin-4-ylcarbamate
  • tert-Butyl (3-((1-benzyl-3,3-dimethylpiperidin-4-yl)amino)propyl)carbamate

Uniqueness: tert-Butyl N-(1-benzyl-3-methylpiperidin-4-yl)carbamate is unique due to its specific substitution pattern on the piperidine ring. The presence of the benzyl group at the nitrogen atom and the tert-butyl carbamate protecting group provide distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

tert-butyl N-(1-benzyl-3-methylpiperidin-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-14-12-20(13-15-8-6-5-7-9-15)11-10-16(14)19-17(21)22-18(2,3)4/h5-9,14,16H,10-13H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUKUCGBYWFHFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1NC(=O)OC(C)(C)C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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